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molecular formula C11H17NO2S B071768 (2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester CAS No. 179061-06-4

(2-Thiophen-3-YL-ethyl)-carbamic acid tert-butyl ester

Cat. No. B071768
M. Wt: 227.33 g/mol
InChI Key: XYCUWSXIQZTIDD-UHFFFAOYSA-N
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Patent
US08440830B2

Procedure details

To a solution of tert-butyl[2-(3-thienyl)ethyl]carbamate in toluene was added paraformaldehyde (2 equi.) and catalytic amount of PTSA and reaction mixture was then refluxed in dean stark apparatus for 4 hrs. Reaction mass wan then concentrated and extracted with dichloromethane dried over sodium sulphate and evaporated to yield tert-butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)— carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][CH2:8][CH2:9][C:10]1[CH:14]=[CH:13][S:12][CH:11]=1)([CH3:4])([CH3:3])[CH3:2].C=O.[CH3:18]C1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[S:12]1[C:11]2[CH2:18][N:7]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:15])[CH2:8][CH2:9][C:10]=2[CH:14]=[CH:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=CSC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed in dean stark apparatus for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Reaction mass
CONCENTRATION
Type
CONCENTRATION
Details
wan then concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1CN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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